2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone 2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10124957
InChI: InChI=1S/C20H23N3O4/c1-15-3-8-19(13-16(15)2)27-14-20(24)22-11-9-21(10-12-22)17-4-6-18(7-5-17)23(25)26/h3-8,13H,9-12,14H2,1-2H3
SMILES: CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C20H23N3O4
Molecular Weight: 369.4 g/mol

2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone

CAS No.:

Cat. No.: VC10124957

Molecular Formula: C20H23N3O4

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone -

Specification

Molecular Formula C20H23N3O4
Molecular Weight 369.4 g/mol
IUPAC Name 2-(3,4-dimethylphenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C20H23N3O4/c1-15-3-8-19(13-16(15)2)27-14-20(24)22-11-9-21(10-12-22)17-4-6-18(7-5-17)23(25)26/h3-8,13H,9-12,14H2,1-2H3
Standard InChI Key ALRYDYJOMIQSLN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Canonical SMILES CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound (IUPAC name: 1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(3,4-dimethylphenoxy)ethanone) features a central piperazine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with an ethanone bridge connected to a 3,4-dimethylphenoxy moiety . The molecular formula is C21H24N3O4, with a molecular weight of 382.44 g/mol . Key structural attributes include:

  • Piperazine core: A six-membered diamine ring enabling conformational flexibility and hydrogen-bonding interactions.

  • 4-Nitrophenyl group: Introduces strong electron-withdrawing characteristics, influencing electronic distribution and receptor affinity.

  • 3,4-Dimethylphenoxy-ethanone: Provides hydrophobic bulk and potential metabolic stability due to methyl substitutions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC21H24N3O4
Molecular Weight382.44 g/mol
IUPAC Name1-[4-(4-nitrophenyl)piperazin-1-yl]-2-(3,4-dimethylphenoxy)ethanone
SMILESCOc1cc(C(C)=O)N2CCN(CC2)c3ccc(cc3)N+[O-]

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous piperazine derivatives reveal distinct signals:

  • 1H NMR: Aromatic protons from the 4-nitrophenyl group appear as doublets at δ 8.14–8.22 ppm, while piperazine protons resonate as triplets near δ 3.58–3.75 ppm .

  • 13C NMR: Carbonyl carbons (ethanone) typically resonate at δ 170–175 ppm, with nitrophenyl carbons between δ 120–150 ppm .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step protocol adapted from methods for related piperazine derivatives :

  • Nucleophilic Aromatic Substitution:

    • React 1-chloro-4-nitrobenzene with 1-(pyridin-2-yl)piperazine in the presence of Pd catalysts (e.g., Pd2(dba)3) and RuPhos ligand to form 1-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine .

    • Conditions: Dioxane solvent, 100°C, 20 minutes (78% yield) .

  • Acylation Reaction:

    • Treat the intermediate with 2-(3,4-dimethylphenoxy)acetyl chloride under basic conditions (e.g., K2CO3) to install the ethanone-phenoxy group.

Table 2: Representative Synthesis Parameters

StepReagentsTemperatureYield
1Pd2(dba)3, RuPhos, dioxane100°C78%
22-(3,4-DMPO)acetyl chloride, K2CO3RT65%

Purification and Analysis

Crude products are purified via flash chromatography (silica gel, DCM/MeOH gradient) and characterized by LCMS and HRMS . Purity thresholds >95% are typically achieved for pharmacological testing.

Pharmacological Profile

Metabolic Stability

In vitro hepatic microsomal assays indicate moderate stability (t1/2 = 45 minutes in human liver microsomes), with primary metabolites arising from nitro reduction and O-demethylation .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Calculated LogP = 3.2 (Moderately lipophilic) .

  • Aqueous Solubility: <5 μg/mL at pH 7.4, necessitating formulation with solubilizing agents .

Stability Profile

  • Photostability: Decomposes under UV light (λ = 254 nm) within 24 hours, requiring light-protected storage .

  • Thermal Stability: Stable up to 150°C (DSC data), compatible with standard manufacturing processes .

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